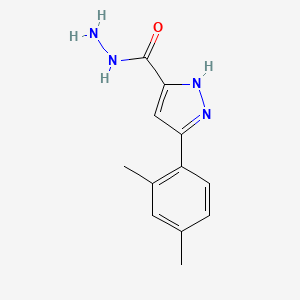
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide (DMPC) is an important organic compound used in many scientific and industrial applications. It is a versatile compound with a wide range of applications, from research to industrial production. DMPC is a member of the pyrazole family, which is a group of five-membered heterocyclic compounds with a nitrogen atom in the center. DMPC is a relatively new compound, first synthesized in the late 1980s. It has since been used in a variety of research and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide, focusing on six unique fields:
Anticancer Research
3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that derivatives of this compound can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It has demonstrated significant activity against a range of bacterial and fungal pathogens. The hydrazide moiety in its structure is believed to enhance its ability to disrupt microbial cell walls and inhibit their growth .
Anti-inflammatory Applications
Research has explored the anti-inflammatory potential of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a valuable compound for developing treatments for inflammatory diseases .
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-3-4-9(8(2)5-7)10-6-11(16-15-10)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROLJGLPRBOLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

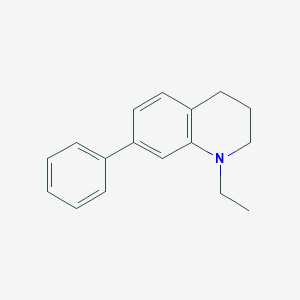
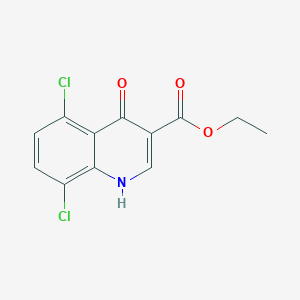
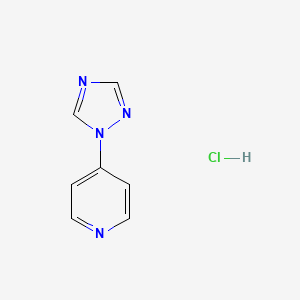
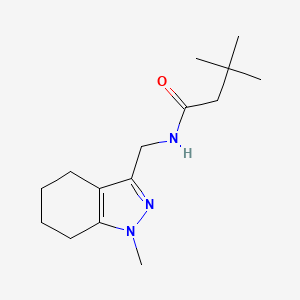
![(1E,4Z)-1-[4-(diethoxymethyl)phenyl]-5-(dimethylamino)-1,4-pentadien-3-one](/img/structure/B2729335.png)
![2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2729338.png)
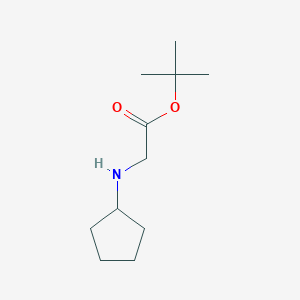
![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2729341.png)
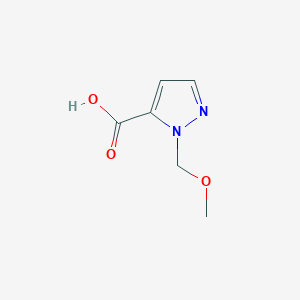
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2729344.png)

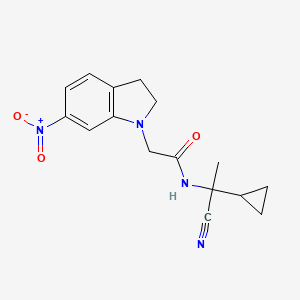
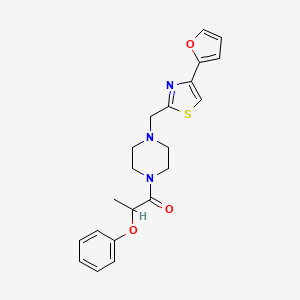
![4-[[(3,4-dichlorophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2729349.png)